

# Application Notes and Protocols for UNC4203 in Xenograft Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | UNC4203 |           |
| Cat. No.:            | B611583 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Introduction and Background**

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2] A key driver of these leukemias is the aberrant recruitment of the histone methyltransferase DOT1L by MLL fusion proteins.[3][4] This leads to hypermethylation of histone H3 at lysine 79 (H3K79) at specific gene loci, including the ectopic expression of leukemogenic genes such as HOXA9 and MEIS1.[3] The dysregulation of these genes is critical for leukemic transformation and maintenance.

DOT1L is the sole known H3K79 methyltransferase, making it a highly specific and attractive therapeutic target for MLL-r leukemias.[3] Inhibition of DOT1L's enzymatic activity has been shown to selectively kill MLL-rearranged leukemia cells by inducing differentiation and apoptosis, with minimal effects on non-MLL-rearranged cells.[2] Small molecule inhibitors of DOT1L, such as **UNC4203**, represent a promising targeted therapeutic strategy for this high-risk patient population.

Preclinical evaluation of DOT1L inhibitors in xenograft mouse models is a critical step in their development. These in vivo models, utilizing either established MLL-r leukemia cell lines or patient-derived xenografts (PDXs), allow for the assessment of a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a setting that mimics human disease.



[5][6] This document provides detailed application notes and protocols for the use of **UNC4203**, a potent and selective DOT1L inhibitor, in xenograft mouse models of leukemia.

# Signaling Pathway in MLL-Rearranged Leukemia





Click to download full resolution via product page

Caption: DOT1L signaling in MLL-rearranged leukemia and the mechanism of UNC4203.



# Data Presentation: Summary of Preclinical Efficacy (Representative Data)

The following tables present a summary of expected quantitative data from in vivo studies with **UNC4203** in a patient-derived xenograft (PDX) model of MLL-rearranged acute myeloid leukemia (AML).

Table 1: In Vivo Anti-Leukemic Efficacy of UNC4203 in an MLL-r AML PDX Model

| Treatment Group | Dosing Regimen         | Median Survival<br>(Days) | Increase in Median<br>Survival (%) |
|-----------------|------------------------|---------------------------|------------------------------------|
| Vehicle         | Daily, i.p.            | 35                        | -                                  |
| UNC4203         | 50 mg/kg, daily, i.p.  | 63                        | 80%                                |
| UNC4203         | 100 mg/kg, daily, i.p. | 77                        | 120%                               |

Table 2: Pharmacodynamic and Leukemia Burden Analysis

| Treatment Group<br>(100 mg/kg) | H3K79me2<br>Reduction in BM<br>(%) | Human CD45+<br>Cells in Peripheral<br>Blood (Day 28, %) | Human CD45+<br>Cells in Bone<br>Marrow (End of<br>Study, %) |
|--------------------------------|------------------------------------|---------------------------------------------------------|-------------------------------------------------------------|
| Vehicle                        | 0                                  | 85 ± 5                                                  | 92 ± 4                                                      |
| UNC4203                        | 75 ± 8                             | 15 ± 6                                                  | 21 ± 7                                                      |

Data are presented as mean ± SEM.

# Experimental Protocols Establishment of MLL-Rearranged Leukemia Xenograft Model



This protocol describes the establishment of a patient-derived xenograft (PDX) model. A similar protocol can be used for cell line-derived xenografts (CDX) using MLL-rearranged cell lines such as MOLM-13 or MV4-11.

#### Materials:

- Cryopreserved primary human MLL-rearranged leukemia cells
- Immunodeficient mice (e.g., NOD/SCID/IL2rg-/- or NSG mice), 6-8 weeks old
- Phosphate-buffered saline (PBS)
- 27-gauge needles and syringes
- Sublethal irradiation source (optional, but recommended for some primary samples)[7]

#### Procedure:

- Thaw cryopreserved primary leukemia cells rapidly in a 37°C water bath.
- Wash the cells with sterile PBS and determine cell viability using trypan blue exclusion.
- Resuspend the cells in sterile PBS at a concentration of 5 x 10<sup>6</sup> viable cells per 200 μL.
- (Optional) On the day of transplantation, sublethally irradiate NSG mice (e.g., 250 cGy).[7]
- Inject 200 μL of the cell suspension (5 x 10<sup>6</sup> cells) into the tail vein of each NSG mouse.
- Monitor the mice for signs of leukemia engraftment (e.g., weight loss, lethargy, hind-limb paralysis).
- Confirm engraftment by periodically collecting peripheral blood via submandibular or tail vein bleed and analyzing for the presence of human CD45+ (hCD45+) cells by flow cytometry.
   Engraftment is typically considered successful when hCD45+ cells reach >1% in the peripheral blood.

### In Vivo Efficacy Study of UNC4203

#### Materials:



 Engrafted mice with established MLL-rearranged leukemia (e.g., >5% hCD45+ cells in peripheral blood)

#### UNC4203

- Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
- Dosing syringes and needles (appropriate for the route of administration)
- Calipers for spleen measurement (optional)

#### Procedure:

- Randomize engrafted mice into treatment and control groups (n=8-10 mice per group).
- Prepare **UNC4203** formulation. For example, suspend **UNC4203** in the vehicle at the desired concentrations (e.g., 5 mg/mL and 10 mg/mL for 50 and 100 mg/kg dosing at 10 mL/kg).
- Administer UNC4203 or vehicle to the respective groups via the determined route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., once daily).
- Monitor animal health and body weight daily or as required.
- Monitor leukemia progression weekly by quantifying hCD45+ cells in peripheral blood using flow cytometry.
- At the end of the study (or when animals show signs of terminal illness), euthanize the mice and collect tissues (bone marrow, spleen, liver) for further analysis.
- Record the date of death for each animal to determine survival curves.

## **Pharmacodynamic Analysis**

#### Procedure:

- At the end of the treatment period, harvest bone marrow from the femure of euthanized mice.
- Isolate mononuclear cells by density gradient centrifugation.



- Prepare histone extracts from the isolated cells.
- Analyze the levels of H3K79me2 by Western blotting using an antibody specific for dimethylated H3K79. Total Histone H3 can be used as a loading control.
- Quantify the reduction in H3K79me2 levels in the **UNC4203**-treated groups relative to the vehicle-treated group.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for a xenograft mouse model study of **UNC4203** in MLL-r leukemia.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Small-molecule inhibitor of AF9/ENL-DOT1L/AF4/AFF4 interactions suppresses malignant gene expression and tumor growth [thno.org]
- 2. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective Targeting of the P53/MDM2 Axis in Preclinical Models of Infant MLL-Rearranged Acute Lymphoblastic Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for UNC4203 in Xenograft Mouse Models of Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611583#unc4203-use-in-xenograft-mouse-models-of-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com